(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
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Overview
Description
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and a chlorophenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-hydroxybenzaldehyde as the starting materials.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and malononitrile in the presence of a base such as piperidine to form (Z)-2-cyano-3-(4-chlorophenyl)acrylonitrile.
Aldol Condensation: The intermediate (Z)-2-cyano-3-(4-chlorophenyl)acrylonitrile then undergoes an aldol condensation with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
- (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide
- (Z)-N-(4-chlorophenyl)-2-cyano-3-(4-aminophenyl)prop-2-enamide
Uniqueness
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from similar compounds that may have different substituents, such as methoxy, nitro, or amino groups.
Properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(20)8-2-11/h1-9,20H,(H,19,21)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIECPCPSDPFGAI-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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